molecular formula C6H8N2O2S B1396043 5-Methyl-2-(methylsulfonyl)pyrimidine CAS No. 38275-45-5

5-Methyl-2-(methylsulfonyl)pyrimidine

Cat. No. B1396043
CAS RN: 38275-45-5
M. Wt: 172.21 g/mol
InChI Key: VKXMPLKKSLHNQY-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C6H8N2O2S. It is a solid substance .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include 5-Methyl-2-(methylsulfonyl)pyrimidine, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The linear formula of 5-Methyl-2-(methylsulfonyl)pyrimidine is C6H8N2O2S . The InChI key, which is a unique identifier for chemical substances, is GJPPOSKFOFNBGK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Methyl-2-(methylsulfonyl)pyrimidine is a solid substance . Its molecular weight is 172.21 g/mol. The InChI key is GJPPOSKFOFNBGK-UHFFFAOYSA-N .

Scientific Research Applications

    • Application : Pyrimidinophanes are macrocycles consisting of pyrimidine moieties bridged to each other with alkyl spacers . Most of the known pyrimidinophanes originate from pyrimidinic nucleobase uracil and its 5 (6)-substituted derivatives .
    • Method : The synthesis of these macrocycles involves the use of pyrimidine chemistry features . For example, a pyrimidinophane in which uracil units are linked by the C 5 CH 2 C 5′-spacer has been synthesized using this reaction with paraformaldehyde to afford 5,5′-methylenebis[(2-hydroxyethyl)-3,6-dimethyluracil] starting from (2-hydroxyethyl)-3,6-dimethyluracil .
    • Results : These macrocycles have been of special interest in connection with stacking structures in DNA and photodimerization of pyrimidine nucleobases in DNA by ultraviolet light .
    • Application : Some pyrimidine derivatives, such as 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, have been recognized as NF-κB and AP-1 inhibitors .
    • Method : These compounds were identified through solution-phase parallel synthesis and high throughput evaluation .
    • Results : The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
    • Application : Indole derivatives, which can include pyrimidine structures, have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method : The synthesis of these compounds involves the use of indole chemistry features . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Results : These compounds have shown potential in various biological applications. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Application : Pyrimidine derivatives are used as intermediates in the synthesis of certain herbicides .
    • Method : The specific methods of synthesis would depend on the particular herbicide being produced .
    • Results : The resulting herbicides can be used for weed control in various agricultural applications .
    • Application : Pyrimidine derivatives with a methylsulfonyl group have been used in the synthesis of hyperbranched poly(arylene pyrimidine ether)s .
    • Method : The synthesis involves using a novel leaving group, methylsulfonyl activated by pyrimidine . 4,6-Dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .
    • Results : The resulting polymers could have potential applications in various areas, although the specific properties and uses of these polymers were not detailed in the source .
    • Application : 4,6-Dimethoxy-2-methylsulfonylpyrimidine is used as an intermediate in the synthesis of certain herbicides .
    • Method : The specific methods of synthesis would depend on the particular herbicide being produced .
    • Results : The resulting herbicides can be used for weed control in various agricultural applications .

Safety And Hazards

5-Methyl-2-(methylsulfonyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

5-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-3-7-6(8-4-5)11(2,9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXMPLKKSLHNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705230
Record name 2-(Methanesulfonyl)-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(methylsulfonyl)pyrimidine

CAS RN

38275-45-5
Record name 2-(Methanesulfonyl)-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Fouda, S Negi, O Zaremba, RS Gaidar… - Journal of Medicinal …, 2023 - ACS Publications
Retinoic acid receptor-related orphan receptor γ t (RORγt) is a nuclear receptor expressed in a variety of tissues and is a potential drug target for the treatment of inflammatory and auto-…
Number of citations: 3 pubs.acs.org
YS Cho, M Borland, C Brain, CHT Chen… - Journal of medicinal …, 2010 - ACS Publications
… The crude product was purified by column chromatography (EtOAc:heptane = 10:90 to 100:0) to give 4-(3-isopropyl-1H-pyrazol-4-yl)-5-methyl-2-methylsulfonyl-pyrimidine as a light-…
Number of citations: 81 pubs.acs.org

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